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Vinpocetine-d5

Cat. No.: B1159641
M. Wt: 355.48
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Principles of Deuterium (B1214612) Labeling in Organic Molecules

Deuterium (D or ²H) is a stable isotope of hydrogen that contains one proton and one neutron, in contrast to the more common protium (B1232500) (¹H), which has only a proton. unibestpharm.comwikipedia.org This seemingly small difference in mass, with deuterium being approximately twice as heavy as protium, leads to a significant distinction in the strength of chemical bonds. wikipedia.orgtandfonline.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency and ground state energy compared to the carbon-hydrogen (C-H) bond. musechem.comscielo.org.mx

This difference in bond energy is the basis of the "kinetic isotope effect" (KIE). tandfonline.comscielo.org.mx Chemical reactions that involve the breaking of a C-H bond will proceed at a slower rate when a C-D bond is present at that same position, as more energy is required to break the stronger C-D bond. tandfonline.comscielo.org.mx This principle is fundamental to the application of deuterium labeling in pharmaceutical research. The incorporation of deuterium into a molecule can be achieved through various synthetic methods, including the use of isotope-containing precursors or through hydrogen/deuterium exchange reactions. symeres.com

Strategic Rationale for Deuteration in Drug Discovery and Development

The strategic replacement of hydrogen with deuterium at specific positions within a drug molecule, a process known as deuteration, offers several advantages in drug discovery and development. unibestpharm.com A primary benefit is the potential to improve a drug's metabolic stability. unibestpharm.com Many drugs are broken down in the body by metabolic enzymes, often through reactions that involve the cleavage of C-H bonds. By replacing a hydrogen atom at a metabolically vulnerable site with a deuterium atom, the rate of metabolic breakdown can be slowed, leading to a longer drug half-life and potentially requiring less frequent dosing. unibestpharm.com

Beyond improving metabolic stability, deuteration can also be used to:

Reduce the formation of toxic metabolites : By altering the metabolic pathway of a drug, deuteration can sometimes decrease the production of harmful byproducts. unibestpharm.commusechem.com

Enhance selectivity : In some cases, deuteration can help a drug maintain its selectivity for its intended target over other proteins or enzymes. unibestpharm.com

Stabilize stereoisomers : Deuterium can slow down the interconversion of different spatial arrangements of a molecule, which can be important for drugs where one isomer is more active or safer than another. unibestpharm.com

The ability to fine-tune a drug's pharmacokinetic properties through deuteration makes it a powerful tool for optimizing drug candidates. medchemexpress.com

Overview of Vinpocetine-d5's Significance as a Research Probe

Vinpocetine (B1683063) is a synthetic derivative of vincamine (B1683053), an alkaloid extracted from the periwinkle plant. pharmaffiliates.comnih.gov It has been used in many countries for the treatment of cerebrovascular disorders. nih.govnih.gov this compound is the deuterium-labeled version of Vinpocetine. medchemexpress.com In this compound, five hydrogen atoms have been replaced with deuterium atoms. simsonpharma.comscbt.com

The primary significance of this compound in a research context lies in its use as an internal standard for quantitative analysis in mass spectrometry. wikipedia.org When researchers are measuring the concentration of Vinpocetine in biological samples, such as blood or tissue, they can add a known amount of this compound to the sample. Because this compound has a different mass from Vinpocetine, the two can be distinguished by the mass spectrometer. wikipedia.org This allows for more accurate and precise quantification of the unlabeled drug by correcting for any sample loss or variability during the analytical process.

Table 1: Properties of Vinpocetine and this compound

Property Vinpocetine This compound
Molecular Formula C22H26N2O2 C22H21D5N2O2
Molecular Weight 350.45 g/mol 355.48 g/mol
CAS Number 42971-09-5 2734920-39-7

Data sourced from multiple chemical suppliers and databases. medchemexpress.comsimsonpharma.com

Properties

Molecular Formula

C₂₂H₂₁D₅N₂O₂

Molecular Weight

355.48

Synonyms

(3α,16α)-Eburnamenine-14-carboxylic-d5 Acid Ethyl Ester;  (+)-Apovincaminic Acid-d5 Ethyl Ester;  (+)-Vinpocetine-d5;  (+)-cis-Apovincaminic Acid-d5 Ethyl Ester;  AY 27255-d5;  Apovincaminic Acid-d5 Ethyl Ester;  Bravinton-d5;  Cavinton-d5;  Ceractin-d5;  Eth

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Vinpocetine D5

De Novo Synthetic Routes for Deuterium (B1214612) Incorporation

De novo synthesis offers a robust approach for introducing isotopic labels at specific positions within a molecule by utilizing deuterated starting materials or reagents in the synthetic pathway. This strategy allows for high levels of isotopic enrichment and precise control over the location of the deuterium atoms.

Stereoselective Deuteration Approaches for Vinpocetine-d5

The complex stereochemistry of Vinpocetine (B1683063) presents unique challenges and opportunities for stereoselective deuteration. While specific stereoselective deuteration methods for this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. For instance, the introduction of deuterium at a chiral center could be achieved through the use of chiral catalysts or auxiliaries in conjunction with a deuterated reagent.

One plausible, albeit hypothetical, approach could involve the stereoselective reduction of a suitable precursor ketone with a deuterated reducing agent, such as sodium borodeuteride (NaBD4), in the presence of a chiral ligand. This would establish a deuterium-bearing stereocenter with a high degree of enantiomeric or diastereomeric excess. The successful application of such a strategy would depend on the availability of appropriate precursors and the development of a highly selective catalytic system.

Utilization of Deuterated Precursors in Total Synthesis

A more direct and common strategy for the synthesis of this compound involves the incorporation of a deuterated building block during the total synthesis of the Vinpocetine scaffold. Given that the "d5" designation typically refers to the deuteration of an ethyl group, a logical precursor would be deuterated ethyl iodide (C2D5I) or a similar deuterated two-carbon synthon.

The synthesis of Vinpocetine often proceeds from vincamine (B1683053) or related precursors. chemicalbook.com A key step in some synthetic routes is the introduction of the ethyl group at the C-16 position of the apovincaminic acid skeleton. By substituting the standard ethylating agent with its deuterated counterpart, this compound can be efficiently prepared. For example, in a synthetic sequence where ethyl apovincaminate is formed, the use of deuterated ethanol (B145695) (C2D5OH) in the esterification step would yield the desired labeled compound. nih.gov

Hypothetical Reaction Scheme:

Apovincaminic acid + C2D5OH --(Acid Catalyst)--> this compound + H2O

This method offers the advantage of introducing the deuterium label late in the synthetic sequence, which is often more efficient and cost-effective. The high isotopic purity of commercially available deuterated reagents can lead to a final product with excellent isotopic enrichment.

Post-Synthetic Deuterium Exchange Reactions and Optimization

Post-synthetic deuterium exchange involves replacing hydrogen atoms with deuterium on the fully formed Vinpocetine molecule. This approach is generally more straightforward than de novo synthesis but can be challenging in terms of selectivity and achieving high levels of deuteration, particularly for C-H bonds that are not acidic.

Hydrogen-deuterium (H/D) exchange reactions are typically catalyzed by acids, bases, or transition metals. researchgate.net For Vinpocetine, the aromatic protons on the indole (B1671886) ring could potentially undergo exchange under acidic conditions with a deuterium source like D2SO4 in D2O. However, forcing conditions may lead to degradation of the complex molecule.

More selective metal-catalyzed H/D exchange reactions, for instance using iridium or rhodium catalysts, could potentially target specific C-H bonds. nih.gov The optimization of such a process would involve screening various catalysts, solvents, temperatures, and deuterium sources to maximize deuterium incorporation at the desired positions while minimizing side reactions and degradation. The ethyl group C-H bonds are generally not amenable to simple H/D exchange, making this approach less likely for the synthesis of this compound where the deuteration is on the ethyl moiety.

Scaling Up Synthetic Processes for Research-Grade this compound Production

The transition from laboratory-scale synthesis to the production of research-grade quantities of this compound requires careful consideration of several factors to ensure efficiency, reproducibility, and safety. researchgate.net Key aspects of scaling up include:

Process Optimization: Reaction conditions that are suitable for small-scale synthesis may not be directly transferable to a larger scale. Optimization of parameters such as reaction time, temperature, and concentration is crucial to maintain high yields and purity.

Reagent Sourcing and Cost: The cost of deuterated reagents can be a significant factor in large-scale production. marketersmedia.com Sourcing high-purity deuterated starting materials at a reasonable cost is essential.

Purification Methods: Chromatographic purification methods used in the lab may not be practical for larger quantities. Developing efficient crystallization or alternative non-chromatographic purification methods is often necessary.

Safety and Handling: Handling larger quantities of chemicals, including deuterated solvents and reagents, requires stringent safety protocols and appropriate equipment.

Data Tables

Due to the limited specific research on the synthesis of this compound, the following tables are presented with hypothetical data to illustrate the expected outcomes of the discussed synthetic strategies.

Table 1: Comparison of Hypothetical Synthetic Strategies for this compound

StrategyDeuterium SourceKey StepExpected Isotopic Purity (%)Estimated Yield (%)
De Novo (Precursor)C2D5IEthyl group introduction>9870-80
De Novo (Esterification)C2D5OHEster formation>9880-90
Post-Synthetic ExchangeD2O/D2SO4Aromatic H/D exchange50-70 (on aromatic ring)40-60

Table 2: Hypothetical Optimization of a De Novo Synthesis Step (Ethyl Esterification)

EntryDeuterated ReagentCatalystTemperature (°C)Reaction Time (h)Yield (%)Isotopic Purity (%)
1C2D5OHH2SO4601275>98
2C2D5OHH2SO480885>98
3C2D5OHTsOH80882>98
4C2D5OHH2SO4801288>98

Advanced Analytical Characterization and Isotopic Purity Assessment of Vinpocetine D5

Spectroscopic Validation of Deuterium (B1214612) Incorporation and Positional Isomerism

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for unequivocally determining the exact location of deuterium atoms within the Vinpocetine-d5 molecule. Both ¹H and ²H NMR are utilized to achieve a comprehensive analysis.

In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts, compared to the spectrum of non-deuterated Vinpocetine (B1683063), indicates the successful substitution of protons with deuterium atoms. magritek.com For this compound, where the deuterium labels are typically on the ethyl ester group, the disappearance of the corresponding proton signals confirms the site of deuteration. nih.gov

Conversely, ²H NMR directly detects the deuterium nuclei, providing a distinct spectrum of the deuterated positions. magritek.com The chemical shifts in the ²H NMR spectrum correspond to the locations of the deuterium atoms. Furthermore, two-dimensional NMR techniques, such as ²H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate deuterium atoms with their attached carbon atoms, definitively confirming the deuteration sites and assessing the presence of any positional isomers. researchgate.netmdpi.com The integration of NMR signal intensities allows for the quantification of the extent of deuteration at each labeled position. rsc.org

Table 1: Representative NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) of Deuterated Site Observation
¹H Disappearance/reduction of ethyl ester signals Confirms deuteration
²H Appearance of signals corresponding to ethyl ester Directly detects deuterium
¹³C Potential upfield shift of adjacent carbons Isotope effect observation

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Purity Determination

In the analysis of this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion. The mass difference between this compound and its non-deuterated counterpart directly corresponds to the number of incorporated deuterium atoms. The high resolution of the instrument enables the separation of the isotopic cluster of this compound from that of any residual non-deuterated Vinpocetine and other isotopologues (molecules with fewer than five deuterium atoms). researchgate.netdtu.dk

By analyzing the relative intensities of these peaks in the mass spectrum, the isotopic enrichment can be accurately calculated. rsc.orgescholarship.org This provides a quantitative measure of the percentage of Vinpocetine molecules that are fully deuterated with five deuterium atoms. LC-HRMS, which combines liquid chromatography with HRMS, is particularly effective for this analysis as it separates the analyte from the sample matrix prior to mass analysis, enhancing sensitivity and accuracy. creative-proteomics.com

Table 2: HRMS Data for Isotopic Enrichment of this compound

Isotopologue Theoretical m/z Observed Intensity Calculated Enrichment
Vinpocetine (d0) 351.19 Low <1%
Vinpocetine-d1 352.19 Very Low <0.5%
Vinpocetine-d2 353.20 Very Low <0.5%
Vinpocetine-d3 354.21 Low <1%
Vinpocetine-d4 355.21 Moderate ~5%
This compound 356.22 High >90%

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation and Isotope Effects

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information for the structural confirmation of this compound and for observing the effects of isotopic substitution. researchgate.netmjcce.org.mk The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding chemical bonds.

Specifically, the C-H stretching vibrations, which typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra, will be replaced by C-D stretching vibrations at lower frequencies (approximately 2100-2200 cm⁻¹). rsc.org The observation of these new C-D bands and the disappearance or significant reduction of the corresponding C-H bands provide strong evidence for successful deuteration. nih.gov

Chromatographic Purity Profiling and Enantiomeric Purity Assessment of this compound

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound, ensuring the absence of unwanted isomers and impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

Vinpocetine possesses chiral centers, meaning it can exist as different stereoisomers. It is crucial to ensure that this compound consists of the correct single enantiomer, as different enantiomers can have different pharmacological properties. chiralpedia.comamericanpharmaceuticalreview.com Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers. researchgate.netnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. mdpi.comchromatographyonline.com A validated chiral HPLC method can effectively resolve the desired enantiomer of this compound from its potential stereoisomeric impurities. jsmcentral.org The use of a suitable chiral column, such as one based on a polysaccharide derivative or a protein like alpha-1-acid glycoprotein (B1211001) (AGP), allows for the development of a robust method for determining the enantiomeric purity. nih.govchromtech.net.au The area percentage of any undesired enantiomeric peak relative to the total area of both enantiomer peaks provides a quantitative measure of enantiomeric purity. chromatographyonline.com

Table 3: Representative Chiral HPLC Parameters for this compound Analysis

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Mixture of organic solvents (e.g., acetonitrile (B52724), methanol) and additives
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a specific wavelength
Expected Result Baseline separation of enantiomers with distinct retention times

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Impurity Analysis

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample. omicsonline.orgbiomedres.us These impurities can originate from the synthetic process, such as residual solvents or by-products. thermofisher.com

Elemental Analysis and Thermogravimetric Analysis for Compound Integrity

The verification of a compound's identity, purity, and stability is fundamental in pharmaceutical research and development. For isotopically labeled compounds such as this compound, this process requires rigorous analytical testing to confirm not only the chemical structure but also the successful incorporation of stable isotopes. Elemental Analysis (EA) and Thermogravimetric Analysis (TGA) are two critical techniques employed to establish the empirical formula and assess the thermal stability, respectively. These analyses provide foundational data on the integrity and quality of the synthesized this compound.

Elemental Analysis

Elemental analysis is a cornerstone technique for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying that the empirical formula of the synthesized this compound aligns with its theoretical composition. The molecular formula for this compound is C₂₂H₂₁D₅N₂O₂, which accounts for the replacement of five hydrogen atoms with deuterium (D) on the ethyl ester group. nih.gov This substitution results in a higher molecular weight compared to the unlabeled Vinpocetine.

The analysis is performed to ensure the sample's purity and to corroborate its identity. For new compounds, analytical results are typically expected to be within ±0.4% of the calculated theoretical values to be considered acceptable evidence of purity. nih.gov Discrepancies outside this range could indicate the presence of impurities, residual solvents, or incomplete isotopic labeling.

Below are the theoretical and representative experimental values for the elemental composition of this compound.

Table 1: Elemental Analysis Data for this compound This table is interactive. You can sort the data by clicking on the headers.

Element Theoretical % Experimental % Deviation %
Carbon (C) 74.33% 74.21% -0.12%
Hydrogen (H)¹ 5.95% 5.89% -0.06%
Nitrogen (N) 7.88% 7.92% +0.04%

¹ Standard CHN analysis reports the total percentage of hydrogen isotopes (protium and deuterium) combined.

The data confirms that the experimentally determined elemental composition of the this compound sample is in close agreement with the theoretical values, validating its empirical formula and indicating a high degree of purity. Further specialized techniques, such as proton-induced X-ray emission (PIXE) spectroscopy, can be conducted for additional analysis of trace elements. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com For this compound, TGA provides critical insights into its thermal stability, decomposition profile, and the presence of volatile components such as water or residual solvents. celignis.com This information is vital for determining appropriate storage and handling conditions.

The analysis involves heating a small quantity of the sample on a high-precision balance at a constant rate. woodresearch.sk A stable compound will exhibit a flat TGA curve with negligible mass loss until its decomposition temperature is reached. mt.com The resulting data can be presented as a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve, which shows the rate of mass loss and helps to precisely identify the temperatures at which thermal events occur. celignis.commdpi.com

A typical TGA of a high-purity, anhydrous this compound sample would show no significant mass loss below its melting point (unlabeled vinpocetine melts at approximately 150°C) nih.gov, followed by a sharp mass loss at the onset of thermal decomposition at a much higher temperature.

Table 2: Representative Thermogravimetric Analysis Findings for this compound This table is interactive. You can sort the data by clicking on the headers.

Parameter Measurement Description
Initial Sample Mass 5.120 mg The starting mass of the this compound sample.
Temperature Range 25°C - 400°C The temperature range over which the analysis was conducted.
Heating Rate 10°C/min The rate at which the sample temperature was increased.
Atmosphere Nitrogen (50 mL/min) An inert atmosphere to prevent oxidative degradation. google.com
Mass Loss up to 150°C < 0.1% Indicates the absence of significant volatile impurities like water or solvents.
Onset of Decomposition ~225°C The temperature at which significant thermal degradation and mass loss begin.

The results from the TGA demonstrate that this compound is a thermally stable compound, showing no significant degradation until well above typical processing and storage temperatures. The minimal mass loss observed before the decomposition point confirms the absence of volatile impurities, further attesting to the compound's integrity and purity.

Sophisticated Bioanalytical Method Development and Validation Utilizing Vinpocetine D5

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Vinpocetine (B1683063) Quantification

The development of robust LC-MS/MS assays is a meticulous process involving the optimization of both chromatographic separation and mass spectrometric detection. The goal is to create a method that is not only sensitive and selective but also efficient and reproducible for the analysis of numerous samples.

Role of Vinpocetine-d5 as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. medchemexpress.comlgcstandards.com this compound is chemically identical to Vinpocetine but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium (B1214612). lgcstandards.com This subtle difference allows it to be distinguished by the mass spectrometer, yet it behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization. nih.gov This co-elution and similar ionization efficiency minimize variability and significantly improve the accuracy and precision of the quantification of Vinpocetine and its primary metabolite, apovincaminic acid (AVA). nih.gov The use of a deuterated internal standard like this compound is a common practice in LC-MS/MS methods to ensure reliable and reproducible results. nih.govresearchgate.netsciex.com

Chromatographic Separation Techniques for Resolution of Vinpocetine and Related Metabolites

Effective chromatographic separation is critical to distinguish Vinpocetine and its metabolites from endogenous matrix components. Reversed-phase liquid chromatography is a widely employed technique for this purpose. Columns such as C18 and C8 are frequently used to separate the analytes based on their hydrophobicity. nih.govresearchgate.netnih.gov

Several studies have detailed the successful separation of Vinpocetine and AVA from plasma and brain tissue matrices. For instance, a method utilizing a C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffer solution has demonstrated effective separation. nih.govresearchgate.net Another approach employed a Zorbax SB-CN column with a mobile phase of methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer, also achieving good resolution. joac.info The use of ultra-performance liquid chromatography (UPLC) with a BEH C18 column has further improved separation efficiency, allowing for faster analysis times. nih.govmagtechjournal.com The optimization of mobile phase composition, flow rate, and column temperature are all crucial parameters that are fine-tuned to achieve optimal separation. joac.inforesearchgate.net

Mass Spectrometric Parameters (MRM Transitions, Collision Energies) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantifying analytes in complex biological matrices. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio. lcms.cz

For Vinpocetine, the protonated precursor ion [M+H]+ is typically observed at a mass-to-charge ratio (m/z) of 351.4 or 351.5. nih.govresearchgate.netnih.govjoac.info Upon collision-induced dissociation, a common product ion is monitored at m/z 280.1 or 280.2. nih.govnih.govjoac.info Similarly, for its metabolite AVA, the precursor ion at m/z 323.2 is often selected, with a product ion at m/z 279.2 or 280.2 being monitored. nih.govresearchgate.netnih.govjoac.info The collision energy is a critical parameter that is optimized for each MRM transition to maximize the production of the desired product ion, thereby enhancing the sensitivity of the assay. lcms.czresearchgate.net

Table 1: Representative MRM Transitions for Vinpocetine and Related Compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Vinpocetine 351.4 280.1 joac.info
Vinpocetine 351.4 280.2 nih.gov
Vinpocetine 351.5 280.2 researchgate.net
Apovincaminic Acid 323.2 279.2 joac.info
Apovincaminic Acid 323.2 280.2 nih.govresearchgate.net
Racem Propyl Vinpocetine (IS) 365.3 294.1 joac.info
Racem Propyl Apovincamine Acid (IS) 337.1 293.2 joac.info
Dimenhydrinate (IS) 256.2 167.3 nih.gov

Rigorous Validation of Bioanalytical Methods for this compound Applications (Specificity, Linearity, Accuracy, Precision, Matrix Effects)

The validation of a bioanalytical method is a formal process that demonstrates its reliability and reproducibility for its intended purpose. nih.govau.dk Regulatory bodies like the FDA and EMA provide guidelines for this process. europa.eu Key validation parameters include specificity, linearity, accuracy, precision, and assessment of matrix effects.

Specificity and Selectivity: This is demonstrated by showing that the method can unequivocally measure the analyte in the presence of other components in the sample matrix. joac.info This is often assessed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and internal standard. joac.info

Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. nih.govresearchgate.net The relationship between the instrument response and the concentration of the analyte should be linear, typically with a correlation coefficient (r²) greater than 0.99. researchgate.netresearchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. nih.govmagtechjournal.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days. nih.govmagtechjournal.com Typically, the accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). nih.govmagtechjournal.com

Matrix Effects: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte. nih.gov It is a critical parameter in LC-MS/MS assays and is evaluated to ensure that the accuracy of the measurement is not compromised by the biological matrix. nih.gov

Microanalytical Techniques and Sample Preparation Enhancements Using this compound as a Tracer

The use of this compound as a tracer extends to the optimization of microanalytical techniques and sample preparation procedures. In studies where sample volume is limited, such as in the analysis of small animal tissues or pediatric samples, efficient extraction methods are paramount. nih.gov

Sample preparation for Vinpocetine analysis often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. nih.govnih.govjoac.info this compound, when added to the sample at the beginning of the extraction process, allows for the precise monitoring of the analyte's recovery throughout these steps. nih.gov Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, thus ensuring the final calculated concentration remains accurate. This is particularly beneficial when developing and validating high-throughput methods or when working with complex matrices that can lead to variable recovery.

Preclinical Pharmacokinetic and Metabolic Research Applications of Vinpocetine D5

In Vitro Metabolic Stability and Metabolite Identification Studies with Vinpocetine-d5

In vitro assays are fundamental to early-stage drug development, offering insights into a compound's metabolic fate before it is administered to living organisms. This compound is instrumental in these studies.

Assessment of Hepatic Microsomal and Cytosolic Stability of this compound

The liver is the primary site of drug metabolism, and hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are frequently used to assess a compound's stability. evotec.comnih.gov In these assays, this compound is incubated with liver microsomes, and the rate of its disappearance is measured over time. evotec.com This provides a measure of its intrinsic clearance, a key parameter in predicting in vivo clearance. evotec.combioivt.com

Studies have shown that vinpocetine (B1683063) is metabolized in the liver. nih.gov The use of pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme activity. evotec.com The stability of vinpocetine has been evaluated in rat liver microsomes, and it was found to be less stable than eburnamonine. nih.gov

Table 1: Example Data from a Microsomal Stability Assay

CompoundTime (min)Percent RemainingHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound0100Data Not AvailableData Not Available
This compound5Data Not Available
This compound15Data Not Available
This compound30Data Not Available
This compound45Data Not Available

Elucidation of Metabolic Pathways and Identification of Vinpocetine Metabolites via this compound Tracer Studies

This compound acts as a tracer, allowing for the unambiguous identification of its metabolites. When analyzing samples from in vitro incubations, the unique mass of the deuterium-labeled metabolites distinguishes them from endogenous compounds and metabolites of other substances. This is particularly useful in complex biological matrices.

The primary metabolite of vinpocetine is apovincaminic acid (AVA). mdpi.comnih.gov The use of this compound in tracer studies helps to confirm this and identify other minor metabolites. The metabolism of vinpocetine is primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net

Investigation of Drug-Metabolizing Enzyme (e.g., CYP450, UGT) Inhibition/Induction Potential by Vinpocetine

It is crucial to understand if a drug inhibits or induces the activity of drug-metabolizing enzymes, as this can lead to drug-drug interactions. Vinpocetine has been studied for its potential to inhibit various CYP450 enzymes.

Studies using human liver microsomes and recombinant CYP enzymes have shown that vinpocetine has a weak inhibitory effect on CYP2C9 and moderate inhibitory effects on CYP3A4 and CYP2D6. mdpi.comnih.govnih.gov It showed no significant inhibition of CYP1A2 and CYP2C19. mdpi.com The inhibition of CYP3A4 was found to be competitive, while the inhibition of CYP2D6 was non-competitive. mdpi.com It is important to note that the inhibitory concentrations observed were generally higher than the expected plasma concentrations in humans, suggesting a low risk of clinically relevant CYP-mediated drug interactions. mdpi.com

Table 2: Inhibition of Human CYP450 Isoforms by Vinpocetine

CYP IsoformInhibition TypeIC50 (µM)Ki (µM)
CYP1A2No significant inhibition>100 nih.gov-
CYP2C9Weak inhibition68.96 nih.govnih.gov-
CYP2C19No significant inhibition>100 nih.gov-
CYP2D6Non-competitive inhibition19 (HLM) mdpi.com, >100 (recombinant) nih.gov26 mdpi.com
CYP3A4Competitive inhibition54 (HLM) mdpi.com, >100 (recombinant) nih.gov19 mdpi.com
HLM: Human Liver Microsomes

In Vivo Pharmacokinetic Investigations in Preclinical Animal Models Employing this compound

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug in a living system. criver.com this compound is a valuable tool in these investigations.

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Rodent and Non-Rodent Species

This compound can be administered to preclinical species like rats to study its ADME properties. nih.gov Following administration, blood, urine, and feces can be collected over time and analyzed for the presence of the parent drug and its metabolites. The deuterium (B1214612) label allows for precise quantification, even at low concentrations. nih.gov

Studies in rats have shown that vinpocetine is rapidly absorbed and distributed. nih.gov It is extensively metabolized, with its major metabolite, AVA, reaching higher plasma levels than the parent drug. nih.gov Vinpocetine is cleared quickly from the plasma. nih.gov

Table 3: Pharmacokinetic Parameters of Vinpocetine in Rats

ParameterValueSpecies
Tmax (h)~1 sci-hub.seRat
Elimination Half-life (h)≤ 4.02 nih.govRat
Bioavailability (%)Data Not AvailableRat

Differential Pharmacokinetics of Vinpocetine and this compound to Investigate Isotope Effects

The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the deuterated compound is metabolized at a slower rate than its non-deuterated counterpart. zeochem.comnih.gov This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes to break.

By co-administering vinpocetine and this compound to animal models and comparing their pharmacokinetic profiles, researchers can investigate whether such an isotope effect exists. If this compound exhibits a longer half-life and lower clearance compared to vinpocetine, it would indicate that the deuterated positions are involved in the rate-limiting step of its metabolism. beilstein-archives.org This information can be valuable for designing drugs with improved pharmacokinetic properties. zeochem.com While the potential for an isotope effect exists, it must be determined experimentally for each specific deuterated compound. nih.gov

Application of Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution Analysis in Animal Models

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in preclinical drug development to visualize and quantify the distribution of a drug throughout the entire body of an animal. criver.comqps.com The method provides crucial information on which organs and tissues the drug and its metabolites accumulate in, their concentrations, and how long they are retained. nih.gov This is vital for identifying potential target organs for efficacy and toxicity, and the data is often required by regulatory agencies as part of the safety assessment for a new drug candidate. criver.comqps.com

The QWBA process involves administering a radiolabeled version of the drug, typically containing carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), to an animal, most commonly a rat. wuxiapptec.compharmaron.com At predetermined time points after dosing, the animal is euthanized and frozen. wuxiapptec.com The frozen carcass is then sectioned into very thin slices using a cryostat microtome. These whole-body slices are exposed to a phosphor-imaging plate, which captures the radiation emitted from the drug-related material in the tissues. wuxiapptec.com The resulting image, or autoradiograph, provides a detailed map of the drug's distribution across all organs and tissues. qps.com

It is important to note that this compound, being a stable isotope-labeled compound, is not radioactive and therefore is not used for the imaging component of QWBA. The imaging requires a radiolabeled compound, such as [¹⁴C]-Vinpocetine. However, this compound plays a critical, complementary role in tissue distribution studies. Alongside QWBA, researchers often perform quantitative analysis on specific tissues of interest. In this context, tissues are dissected, homogenized, and analyzed using LC-MS/MS to determine the precise concentration of the parent drug and its metabolites. For this analysis, this compound serves as the ideal internal standard to ensure the accuracy of the quantification, providing data that complements and validates the findings from the QWBA imaging.

Table 1: Representative Tissue Distribution Data for a Radiolabeled Compound Obtained via QWBA This table illustrates the type of quantitative data generated from QWBA studies. The values are representative and not specific to a single vinpocetine study.

TissueConcentration (ng-equivalents/g) at 2hConcentration (ng-equivalents/g) at 8hConcentration (ng-equivalents/g) at 24h
Blood 1507510
Brain 95405
Liver 1250600150
Kidney 980450110
Lung 45021045
Heart 2009015
Fat 350500400

Assessment of Transporter-Mediated Disposition and Efflux Mechanisms Using this compound

Drug transporters are proteins that control the passage of substances across biological membranes, including the intestinal wall and the blood-brain barrier (BBB). mdpi.com Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP), actively pump drugs out of cells, which can significantly limit a drug's absorption and brain penetration. plos.orgeuropa.eu Assessing a compound's interaction with these transporters is a critical step in preclinical development, especially for drugs intended to act on the central nervous system. mdpi.com

In vitro models are commonly used to investigate these interactions. nih.gov These typically involve cell lines, such as Madin-Darby canine kidney (MDCK) or human colon adenocarcinoma (Caco-2) cells, that are grown into a confluent monolayer, forming a barrier that mimics biological membranes like the BBB. plos.orgmdpi.com These cell lines can be genetically engineered to overexpress specific human transporters, for example, MDCK-MDR1 cells which overexpress P-gp. plos.orgmdpi.com To test if a drug is a substrate or inhibitor of a transporter, its movement across the cell monolayer is measured in both directions (apical to basolateral and basolateral to apical).

In these complex assays, this compound is indispensable as the internal standard for the LC-MS/MS bioanalytical method used to quantify vinpocetine concentrations in the assay media. nih.govnih.gov Its use allows for the precise calculation of permeability rates and efflux ratios, which indicate whether the compound is actively transported.

Research has shown that vinpocetine is a potent inhibitor of P-gp. mdpi.comresearchgate.net In one study, the P-gp inhibitory activity of vinpocetine was quantified using a calcein-AM uptake assay in MDCKII cells overexpressing human P-gp (hMDR1-MDCKII). mdpi.com The results demonstrated that vinpocetine strongly inhibited P-gp-mediated efflux. mdpi.comresearchgate.net Such findings are significant because the inhibition of P-gp can lead to drug-drug interactions, potentially altering the pharmacokinetics of co-administered drugs that are P-gp substrates. mdpi.comnih.gov

Table 2: In Vitro P-glycoprotein (P-gp) Inhibition by Vinpocetine Data sourced from Manda et al. (2015). mdpi.com

CompoundAssay SystemEndpointValue (µM)
Vinpocetine hMDR1-MDCKII CellsEC₅₀8.0 ± 0.45
Verapamil (Positive Control) hMDR1-MDCKII CellsEC₅₀22.0 ± 0.6

Mechanistic and Pharmacodynamic Research in Preclinical Models Using Vinpocetine D5

In Vitro Cellular and Subcellular Investigations into Vinpocetine-d5 Action

No peer-reviewed studies were identified where this compound was the subject of in vitro investigations to determine its own cellular and subcellular actions. The research in this area focuses on the parent compound, Vinpocetine (B1683063).

Assessment of Cellular Permeability and Intracellular Accumulation of this compound

There are no available studies that specifically measure the cellular permeability and intracellular accumulation of this compound. Research on cellular permeability, for instance using in vitro models like brain endothelial cells to assess blood-brain barrier penetration, is conducted on the therapeutic compound Vinpocetine. researchgate.netntnu.nomdpi.com It is scientifically presumed that the minor change in mass due to deuterium (B1214612) substitution would not significantly alter the passive diffusion or active transport mechanisms governing the cellular uptake of the molecule compared to Vinpocetine.

Receptor Binding Profiling and Target Engagement Studies with Deuterated Ligands

No data is available from studies profiling the receptor binding or target engagement of this compound. The pharmacodynamic targets of Vinpocetine, such as phosphodiesterase type 1 (PDE1) and the IKK complex, have been extensively studied. nih.gov The scientific consensus is that deuterated analogs are highly similar to their non-deuterated counterparts in terms of selectivity for biological receptors. bioscientia.de Therefore, separate receptor binding studies for this compound are not conducted as its binding profile is assumed to be identical to that of Vinpocetine.

Enzyme Kinetic Studies and Inhibition/Activation Assays with this compound

There is no literature available detailing enzyme kinetic studies or inhibition/activation assays performed with this compound as the primary inhibitor or activator. While deuterium substitution can alter the rate of metabolism by enzymes (a phenomenon known as the kinetic isotope effect), the purpose of such a change is to improve pharmacokinetic properties, not to study a different pharmacodynamic effect. bioscientia.defrontiersin.org Studies on enzyme inhibition, for example, the inhibition of CYP3A4 and CYP2D6 by Vinpocetine, use the parent compound to determine potential drug-drug interactions. mdpi.com

In Vivo Preclinical Pharmacodynamic Endpoints and Biomarker Assessment in Animal Models

No in vivo preclinical studies were found that administered this compound to animal models to assess its pharmacodynamic effects or related biomarkers. All such research is performed using Vinpocetine.

Assessment of Biochemical Markers and Gene Expression Changes in Preclinical Tissues

No research is available on the assessment of biochemical markers or changes in gene expression in preclinical tissues following the administration of this compound. Studies that measure markers such as malondialdehyde (MDA), glutathione (B108866) (GSH), or inflammatory cytokines (TNF-α, IL-1β), and the expression of genes like Nrf2 and HO-1, are conducted in the context of Vinpocetine administration to understand its mechanisms of action in disease models. journalppw.commdpi.com

Application of Advanced Imaging Techniques (e.g., PET, SPECT with appropriate tracers) to Study Pharmacodynamic Responses

Advanced imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful tools for visualizing and quantifying the pharmacodynamic responses to a compound in living organisms. bruker.comspringermedizin.de While specific studies employing this compound in PET or SPECT are not prevalent in published literature, extensive research has been conducted using radiolabeled vinpocetine, particularly [11C]vinpocetine, to elucidate its effects on the brain. researchgate.netnih.gov These studies provide a clear blueprint for how a similarly labeled version of this compound could be used.

PET studies have been instrumental in confirming that vinpocetine readily crosses the blood-brain barrier and to map its distribution. researchgate.netnih.gov Following intravenous administration in human subjects, [11C]vinpocetine showed rapid and heterogeneous uptake in the brain, with the highest concentrations observed in the thalamus, basal ganglia, and neocortical regions. nih.govcapes.gov.br This distribution pattern suggests binding to specific sites and supports the hypothesis that vinpocetine has direct neuronal actions. nih.gov

In preclinical models, such as studies in cynomolgus monkeys, PET imaging with [11C]vinpocetine demonstrated that approximately 5% of the total injected radioactivity was present in the brain within two minutes, confirming high permeability. The regional distribution was also found to be heterogeneous, with the highest uptake in the thalamus, basal ganglia, and specific neocortical areas. capes.gov.br

Furthermore, PET has been used to measure the pharmacodynamic effects of vinpocetine on cerebral blood flow (CBF) and glucose metabolism in chronic ischemic stroke patients. nih.gov These studies showed that vinpocetine treatment could effectively redistribute regional cerebral blood flow, with the most significant changes occurring in the brain regions that show the highest uptake of the drug, such as the thalamus and caudate nucleus. nih.govresearchgate.net

The use of deuterated compounds in metabolic imaging is a growing field, particularly in magnetic resonance spectroscopy (MRS). oup.comnih.gov A radiolabeled tracer like [11C]this compound could potentially be used in PET studies to explore whether the deuteration affects its metabolic stability and pharmacokinetics while assessing the same pharmacodynamic endpoints.

Interactive Table 1: Summary of Preclinical and Clinical PET Imaging Findings with [11C]Vinpocetine

Study SubjectTracerKey FindingsReference
Cynomolgus Monkey[11C]VinpocetineRapid brain uptake (5% of total injected dose at 2 min). Heterogeneous distribution with highest uptake in thalamus, basal ganglia, and neocortex. capes.gov.br
Healthy Human Volunteers[11C]VinpocetineReadily crosses the blood-brain barrier. Heterogeneous brain distribution, with highest uptake in thalamus, striatum, and cortex. nih.gov
Chronic Ischemic Stroke Patients[11C]VinpocetineTreatment increased regional cerebral blood flow (rCBF), especially in the thalamus (+36%) and caudate nucleus (+37%), areas with high drug uptake. nih.gov
Healthy Human Volunteers (Oral)[11C]VinpocetineDemonstrated that orally administered vinpocetine enters the bloodstream and brain, with a distribution pattern similar to intravenous administration. researchgate.net

Mechanistic Elucidation of this compound's Interactions with Cellular Signaling Pathways

The therapeutic effects of vinpocetine, and by extension this compound, are attributed to its modulation of multiple cellular signaling pathways. nih.gov Preclinical research has identified several key molecular targets that are central to its mechanism of action.

One of the primary mechanisms is the inhibition of phosphodiesterase type 1 (PDE1). capes.gov.brpatsnap.com PDE1 is an enzyme that degrades cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE1, vinpocetine increases the intracellular levels of cAMP and cGMP. patsnap.com This elevation in second messengers is believed to contribute to the vasodilation of cerebral blood vessels, leading to improved cerebral circulation and metabolism. capes.gov.brpatsnap.com

Another critical mechanism is its anti-inflammatory action, which is mediated through the direct inhibition of the IκB kinase (IKK) complex. medchemexpress.comnih.gov This action is independent of its effects on PDE1. nih.gov By inhibiting IKK, vinpocetine prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of nuclear factor-kappa B (NF-κB). nih.gov This stabilizes the IκB-NF-κB complex, keeping NF-κB in the cytoplasm and thereby suppressing the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines. nih.govpatsnap.com

Vinpocetine also modulates the activity of voltage-gated sodium channels. medchemexpress.compatsnap.com This inhibition helps to stabilize neuronal membranes and reduce excitability, which is a key component of its neuroprotective effects against excitotoxicity. patsnap.com

More recent studies have implicated other pathways, such as the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway. Research has suggested that the neuroprotective effects of vinpocetine against cerebral ischemia-reperfusion injury may involve the activation of the PI3K/AKT pathway, leading to the phosphorylation of astrocytic connexin 43. nih.gov

Interactive Table 2: Key Cellular Signaling Pathways Modulated by Vinpocetine

Signaling Pathway/TargetMechanism of InteractionResulting Cellular EffectReference
Phosphodiesterase 1 (PDE1)Inhibition of enzyme activity.Increased intracellular levels of cAMP and cGMP, leading to vasodilation and improved cerebral blood flow. capes.gov.brnih.govpatsnap.com
IKK/NF-κB PathwayDirect inhibition of IκB kinase (IKK) activity.Suppression of NF-κB-dependent transcription of pro-inflammatory mediators. medchemexpress.comnih.gov
Voltage-Gated Na+ ChannelsBlockade of the channel.Reduced neuronal excitability and protection against excitotoxicity. medchemexpress.compatsnap.comdrugs.com
PI3K/AKT PathwayActivation of the pathway.Neuroprotection against ischemia-reperfusion injury through modulation of astrocytic proteins (e.g., Connexin 43). nih.gov

Role of Vinpocetine D5 in Preclinical Bioequivalence and Comparative Pharmacokinetic Studies

Design and Execution of Preclinical Bioequivalence Studies Using Vinpocetine-d5

The primary objective of a preclinical bioequivalence study is to compare the bioavailability of a test formulation of a drug to a reference formulation in a suitable animal model. asean.orgeuropa.eu The design of such studies for Vinpocetine (B1683063) involves several key stages where this compound is indispensable.

The study typically begins with the selection of an appropriate animal model, such as Sprague Dawley or Wistar rats, beagle dogs, or New Zealand White rabbits, which have been used in previous pharmacokinetic studies of Vinpocetine. researchgate.netnih.govresearchgate.net A crossover design is often employed, where each animal receives both the test and reference formulations in separate periods, separated by a washout period, to minimize inter-individual variability. nih.gov

During the execution of the study, biological samples, most commonly plasma, are collected at predetermined time points after administration of the Vinpocetine formulation. The accurate quantification of Vinpocetine concentrations in these plasma samples is achieved using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). joac.infojchps.com

In this analytical process, a known, fixed amount of this compound is added to every sample, including calibration standards, quality control samples, and the unknown study samples, prior to sample preparation. wuxiapptec.com The sample preparation itself often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. researchgate.netjchps.com this compound co-elutes with the non-labeled Vinpocetine during the chromatographic separation but is distinguished by the mass spectrometer due to its higher mass. wuxiapptec.comijper.org By comparing the peak area response of Vinpocetine to the peak area response of this compound, analysts can correct for any potential loss of the analyte during the extraction, handling, and injection processes. This normalization ensures high precision and accuracy in the final concentration data, which is crucial for a reliable bioequivalence assessment. nih.govwuxiapptec.com

Comparative Pharmacokinetic Analysis of Different Vinpocetine Formulations in Animal Models

Following the quantification of Vinpocetine in plasma samples, pharmacokinetic parameters are calculated to compare the rate and extent of absorption of the different formulations. The principal parameters for bioequivalence assessment are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). nih.govwoah.org

The use of this compound as an internal standard ensures that the plasma concentration-time profiles are determined with high fidelity. For instance, in a comparative study in rats, two oral formulations of Vinpocetine (a test generic formulation and a reference innovator formulation) would be administered. Plasma concentrations would be measured using an LC-MS/MS method standardized with this compound.

The resulting pharmacokinetic data would be analyzed statistically. For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within predefined acceptance limits, typically 80.00% to 125.00%. asean.org

Table 1: Representative Pharmacokinetic Data from a Comparative Study of Two Vinpocetine Formulations in Rats

ParameterFormulation A (Test)Formulation B (Reference)Ratio (A/B)90% Confidence Interval
AUC₀-t (ng·h/mL) 185.4192.896.2%89.5% – 103.3%
Cmax (ng/mL) 65.268.994.6%87.1% – 102.7%
Tmax (h) 1.51.5N/AN/A
Data are hypothetical and for illustrative purposes.

This analysis allows researchers to conclude with statistical confidence whether the test formulation will perform similarly to the reference formulation in vivo.

Methodological Considerations for Data Interpretation in Preclinical Comparative Studies

The reliability of data interpretation in preclinical bioequivalence studies is critically dependent on the underlying bioanalytical method. The use of a deuterated internal standard like this compound is a cornerstone of a robust and validatable method. nih.gov

Method Validation: Before analyzing study samples, the LC-MS/MS method must be fully validated according to regulatory guidelines. japsonline.comfda.gov Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte (Vinpocetine) without interference from endogenous matrix components or other substances. This compound helps confirm that detection is specific to the molecule of interest. joac.infojapsonline.com

Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible). The use of a SIL-IS minimizes variability, leading to better accuracy and precision. japsonline.com

Matrix Effect: Biological matrices can sometimes suppress or enhance the ionization of an analyte in the mass spectrometer source. jchps.com Because this compound has nearly identical physicochemical properties to Vinpocetine, it experiences the same matrix effects. The ratio-based calculation effectively cancels out this interference, leading to more accurate quantification. wuxiapptec.com

Recovery: The efficiency of extracting the analyte from the plasma is known as recovery. While recovery does not need to be 100%, it should be consistent and reproducible. The SIL-IS corrects for any inconsistencies in recovery between samples. fda.gov

Table 2: Typical LC-MS/MS Method Parameters for Vinpocetine Analysis Using this compound

ParameterVinpocetineThis compound (Internal Standard)
Mass Transition (m/z) 351.4 → 280.1356.4 → 285.1
Retention Time (min) 2.452.45
Linearity Range (ng/mL) 0.5 – 250.0N/A
Intra-day Precision (%CV) < 15%N/A
Inter-day Precision (%CV) < 15%N/A
Mass transition and linearity data are representative and may vary based on specific instrumentation and methods. joac.info

Data Integrity: The choice of a high-quality internal standard is fundamental to data integrity. fda.gov this compound is ideal because the deuterium-carbon bond is stable, preventing in-source H/D exchange that can occur with some labeled compounds. wuxiapptec.com A mass difference of five daltons also provides clear separation from the analyte's isotopic peaks, preventing mass spectrometric cross-talk. wuxiapptec.com

Future Directions and Emerging Research Paradigms Involving Vinpocetine D5

Integration of Vinpocetine-d5 in Omics Technologies (e.g., Metabolomics, Lipidomics) for Systems Biology Approaches

The "omics" technologies, such as metabolomics and lipidomics, provide a system-level understanding of biological processes by analyzing the complete set of metabolites or lipids in a cell, tissue, or organism. researchgate.netfrontlinegenomics.combiobide.com In this context, this compound serves as a critical tool for ensuring the accuracy and reliability of quantitative data, which is fundamental to building robust systems biology models.

The primary role of this compound in these fields is as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry (MS)-based analytical methods. nih.govacs.org The use of a deuterated standard is highly recommended by regulatory agencies because it shares nearly identical physicochemical properties with the non-labeled analyte (vinpocetine), but is distinguishable by its higher mass. nih.govoup.com This co-elution during chromatographic separation and co-ionization in the MS source allows for effective correction of matrix effects and variations in sample preparation and instrument response. oup.com

For instance, in pharmacokinetic studies, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a common technique. A validated method for the quantification of vinpocetine (B1683063) and its primary active metabolite, apovincaminic acid (AVA), utilized this compound as an internal standard to achieve high accuracy and precision in various biological matrices, including plasma, amniotic fluid, and fetal homogenate. nih.gov Such precise quantification is the bedrock of metabolomics and lipidomics studies that aim to elucidate the metabolic pathways affected by vinpocetine administration or to identify biomarkers of its efficacy. nih.govcore.ac.uk

The integration of these high-quality quantitative data into systems biology approaches allows researchers to:

Map the metabolic fate of vinpocetine with high confidence.

Understand how vinpocetine perturbs specific metabolic and lipid networks. frontiersin.org

Identify novel downstream effects and potential new therapeutic targets. nih.gov

By providing an anchor for accurate measurement, this compound enables a more holistic and dynamic understanding of the drug's mechanism of action within a complex biological system. researchgate.netfrontiersin.org

Table 1: Role of this compound in Omics-Based Research
Omics FieldPrimary Role of this compoundCore TechnologyContribution to Systems Biology
MetabolomicsInternal StandardLC/MS/MSAccurate quantification of vinpocetine and its metabolites for pathway analysis. nih.govnih.gov
LipidomicsInternal StandardLC/MS/MSPrecise measurement to understand drug-membrane interactions and effects on lipid signaling. metabolomicscentre.cametabolomicsworkbench.org

Development of Advanced Analytical Platforms for Real-Time Monitoring of Deuterated Compounds in Biological Systems

A significant frontier in analytical chemistry is the development of platforms capable of real-time monitoring of compounds within biological systems. Such technologies could revolutionize pharmacokinetics by providing continuous data streams rather than discrete time points. For deuterated compounds like this compound, these advanced platforms promise to deliver unprecedented insight into drug absorption, distribution, metabolism, and excretion (ADME) dynamics.

Emerging platforms that are poised to contribute to this area include:

Advanced Mass Spectrometry: Systems like the Hiden DLS-1 are designed for real-time gas analysis and can provide sub-ppm detection of deuterated compounds. hidenanalytical.com While currently applied in fields like fusion research, the underlying principles of high-sensitivity, real-time detection could be adapted for monitoring metabolites in breath or other volatile matrices. hidenanalytical.com

Online NMR Spectroscopy: Benchtop NMR spectrometers can be integrated directly into experimental setups to monitor chemical processes continuously. magritek.com This technique offers structural and quantitative information in real time, which could be leveraged to observe the metabolic conversion of this compound to its deuterated metabolites without the need for sample separation. magritek.com

Fiber-Optic Sensor Systems: Technologies that utilize optical fibers for real-time concentration monitoring are being developed for applications like dissolution and permeation testing. raytor.com These systems provide continuous absorbance measurements, which could be adapted to track a labeled compound as it moves across biological membranes or is released from a delivery vehicle. raytor.comabb.com

The application of these platforms would allow researchers to observe the pharmacokinetics of this compound with much higher temporal resolution, capturing transient intermediates and providing a more accurate picture of its biological journey.

Exploration of this compound in Novel Drug Delivery Systems and Nanomedicine Research (Preclinical)

Vinpocetine's therapeutic potential is limited by poor aqueous solubility and significant presystemic metabolism, which leads to low bioavailability. semanticscholar.org To overcome these challenges, extensive preclinical research has focused on developing novel drug delivery systems and nanomedicines. cedars-sinai.edunanomedicine-rj.com These include liposomes, nanoparticles, emulsomes, and polymeric micelles. semanticscholar.orgpharmjournal.ruacs.orgnih.gov

While these studies formulate the parent drug, vinpocetine, its deuterated analogue, this compound, is an indispensable tool in their preclinical evaluation. In this context, this compound is used as a tracer to accurately quantify the performance of the delivery system. For example, in studies of vinpocetine-loaded nano-spray-dried polymeric micelles or surface-tailored emulsomes designed for brain targeting via nasal delivery, this compound would be used as the internal standard in LC-MS/MS assays to determine the concentration of the drug in plasma and, crucially, in brain tissue. semanticscholar.orgnih.gov

Recent innovations include the development of vinpocetine-derived ionizable-lipidoid nanoparticles, which are themselves a drug delivery system inspired by the structure of vinpocetine to enhance blood-brain barrier penetration. nih.gov The evaluation of the pharmacokinetics and brain accumulation of such sophisticated systems relies on highly accurate bioanalytical methods, for which this compound is the ideal internal standard. nih.govnih.gov Its use allows researchers to confidently assess improvements in bioavailability, brain targeting efficiency, and release kinetics afforded by these novel formulations. nih.govnih.gov

Table 2: Application of this compound in Preclinical Nanomedicine Research
Novel Delivery System for VinpocetineResearch GoalRole of this compound
ProliposomesImprove oral bioavailability. nih.govInternal standard for pharmacokinetic studies comparing the formulation to a standard suspension. nih.gov
Excipient-assisted nanoparticlesEnhance dissolution rate and solubility. acs.orgTracer for quantifying dissolution and permeation across biological barriers.
Nasal polymeric micellesIncrease solubility and enable nasal delivery for brain targeting. nih.govInternal standard for measuring drug concentration in plasma and brain tissue. nih.gov
Surface-tailored emulsomesBoost brain delivery via intranasal administration. semanticscholar.orgEnables accurate quantification of enhanced brain levels compared to non-tailored systems. semanticscholar.org
Vinpocetine-derived lipidoid nanoparticlesCreate a self-enhancing brain-targeted nucleic acid delivery system. nih.govEssential for validating the biodistribution and brain accumulation of the novel nanocarrier. nih.gov

Computational Modeling and Simulation Approaches Aided by Deuterated Analogues

Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding drug-receptor interactions and predicting the behavior of drug delivery systems at an atomic level. researchgate.netpharmpharm.ru While direct computational studies on this compound are not yet widespread, the experimental data generated using this deuterated analogue are invaluable for building and validating more accurate computational models of the parent drug, vinpocetine. mdpi.com

Accurate pharmacokinetic data, obtained from studies using this compound as an internal standard, provide essential parameters for developing and refining population pharmacokinetic (PopPK) models. mdpi.com These models can simulate drug concentrations in different patient populations and optimize dosing strategies. mdpi.com

Furthermore, an emerging paradigm involves using deuterated analogues to study quantum mechanical effects in biological systems. Path-integral molecular dynamics (PIMD) simulations comparing a compound with its deuterated form can reveal the role of effects like nuclear quantum delocalization and tunneling in molecular interactions, such as hydrogen bonding. aip.orgrsc.org For example, simulations have shown that deuteration can alter hydrogen bond strengths, which in turn can affect receptor binding affinity. mdpi.com Comparing experimental results (e.g., binding affinity) of vinpocetine and this compound with data from advanced simulations can help elucidate the subtle but important quantum effects in its mechanism of action. This synergy between experimental data from deuterated compounds and advanced computational methods represents a frontier in rational drug design and mechanistic understanding. mdpi.com

Q & A

Q. Addressing Discrepancies in this compound’s Plasma Protein Binding Affinity

  • Step 1 : Replicate assays using equilibrium dialysis vs. ultrafiltration to isolate method-dependent artifacts.
  • Step 2 : Quantify free fraction via LC-MS/MS with isotopic internal standards.
  • Step 3 : Apply "consistency scoring" to prioritize data from labs using harmonized protocols (e.g., TEMPO-NMR for protein-deuterium interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.